Tetrakis(2-ethylbutoxy)silane
Overview
Description
Tetrakis(2-ethylbutoxy)silane is a silicon-based compound with the molecular formula C24H52O4Si. It is a colorless liquid widely used in various industrial and research applications due to its unique chemical properties. The compound is known for its excellent hydrophobic properties and plays a crucial role as a surface modifier and coupling agent .
Mechanism of Action
Target of Action
Tetrakis(2-ethylbutoxy)silane primarily targets the formation of polysiloxane-based networks . It acts as a crosslinker in the preparation of these networks, interacting with hydride-terminated siloxanes .
Mode of Action
The compound, this compound, interacts with its targets through the Lewis acid-catalysed Piers-Rubinsztajn (PR) reaction . This reaction involves the use of various tetrafunctional alkoxysilanes as crosslinkers . The use of linear or branched alkoxysilanes, such as this compound, strongly influences the morphology and properties of the resultant network polymers .
Biochemical Pathways
The PR process, involving this compound, can be tailored to reliably produce homogeneous, polysiloxane network materials . The relative rates of network formation under ambient conditions are influenced by the impact of crosslinker alkyl chain length . Both electronics and sterics play critical roles in influencing the rate of the curing reaction .
Result of Action
The use of this compound as a crosslinker results in the formation of polysiloxane-based networks . The resultant materials exhibit enhanced storage modulus . The compound’s action also delivers exceptionally rapid network cure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction progress can be analyzed under ambient conditions . Additionally, safety data indicates that the compound may cause skin irritation and may cause an allergic skin reaction , suggesting that protective measures should be taken when handling the compound in various environments .
Biochemical Analysis
Biochemical Properties
Tetrakis(2-ethylbutoxy)silane plays a role in biochemical reactions primarily as a crosslinker in the formation of polysiloxane networks. It interacts with hydride-terminated siloxanes through the Lewis acid-catalyzed Piers-Rubinsztajn reaction . This interaction leads to the formation of covalent bonds between silicon and oxygen atoms, resulting in the creation of a stable network structure. The compound does not directly interact with enzymes, proteins, or other biomolecules in typical biochemical pathways but is crucial in the synthesis of materials used in biomedical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not well-documented. Its role in the formation of polysiloxane networks suggests that it may influence cell function indirectly through its applications in biomedical materials. These materials can affect cell signaling pathways, gene expression, and cellular metabolism by providing a biocompatible environment for cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with hydride-terminated siloxanes. This reaction is catalyzed by Lewis acids and results in the creation of a stable polysiloxane network . The compound does not directly bind to biomolecules or act as an enzyme inhibitor or activator. Instead, its primary function is to facilitate the synthesis of materials with desirable properties for various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time as it undergoes hydrolysis and degradation. The compound reacts slowly with moisture, leading to the gradual breakdown of its structure . Long-term studies on its stability and degradation are limited, but it is known that the compound can maintain its properties for extended periods under controlled conditions.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is important to consider potential toxic or adverse effects at high doses. As with any chemical compound, careful dosage control is necessary to avoid harmful effects on biological systems .
Metabolic Pathways
This compound is not directly involved in metabolic pathways. Its primary role is as a chemical intermediate in the synthesis of polysiloxane-based materials. These materials can influence metabolic flux and metabolite levels indirectly by providing a biocompatible environment for cellular processes .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed based on its solubility properties. It is insoluble in water but miscible with most organic solvents, suggesting that it may be transported by lipid-based carriers or through passive diffusion . The compound’s distribution within cells and tissues has not been extensively studied.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Its role in the formation of polysiloxane networks suggests that it may be localized to areas where these materials are synthesized or utilized. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(2-ethylbutoxy)silane can be synthesized through the reaction of silicon tetrachloride with 2-ethylbutanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction is as follows:
SiCl4+4C2H5CH(CH3)CH2OH→Si(OCH2CH(CH3)CH2C2H5)4+4HCl
The reaction is usually carried out at a controlled temperature to ensure complete conversion and to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and 2-ethylbutanol are mixed in precise stoichiometric ratios. The reaction is catalyzed by a base such as pyridine or triethylamine. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-ethylbutoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silicon dioxide and 2-ethylbutanol. This reaction is typically catalyzed by acids or bases.
Condensation: The compound can undergo condensation reactions with other silanes to form siloxane bonds, which are useful in the production of silicone polymers.
Substitution: this compound can react with nucleophiles, such as alcohols or amines, to replace the 2-ethylbutoxy groups with other functional groups
Major Products Formed:
Hydrolysis: Silicon dioxide and 2-ethylbutanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tetrakis(2-ethylbutoxy)silane has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tetraethoxysilane
- Tetrapropoxysilane
- Tetra-n-butoxysilane
- Tetra-s-butoxysilane
Comparison: Tetrakis(2-ethylbutoxy)silane is unique among these compounds due to the presence of the 2-ethylbutoxy groups, which provide enhanced hydrophobicity and steric hindrance. This makes it particularly effective in applications requiring strong hydrophobic coatings and stable siloxane networks .
Properties
IUPAC Name |
tetrakis(2-ethylbutyl) silicate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O4Si/c1-9-21(10-2)17-25-29(26-18-22(11-3)12-4,27-19-23(13-5)14-6)28-20-24(15-7)16-8/h21-24H,9-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWONXMUXCEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052535 | |
Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17441 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
78-13-7 | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrakis(2-ethylbutoxy)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.988 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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